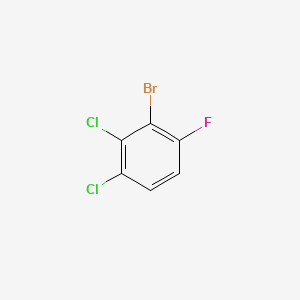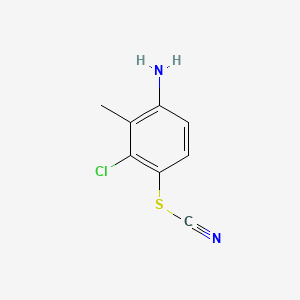
3-Chloro-2-methyl-4-thiocyanatoaniline
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 3-Chloro-2-methyl-4-thiocyanatoaniline is C8H7ClN2S . Its InChI code is 1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3 . The molecular weight is 198.67 g/mol .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-2-methyl-4-thiocyanatoaniline is 198.67 g/mol . Other physical and chemical properties like boiling point, melting point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties
One significant application of compounds related to 3-Chloro-2-methyl-4-thiocyanatoaniline involves their use in synthesizing antimicrobial agents. For instance, the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment has been explored. These compounds, obtained via copper catalytic anionarylation, were tested for their antibacterial and antifungal activities, showing promise as potential antimicrobial agents (Baranovskyi et al., 2018).
Spectroscopic Analysis and Chemical Properties
The chemical properties of thiocyanatoaniline derivatives have been extensively studied using spectroscopic techniques. The Fourier transform infrared (FTIR) and FT-Raman spectra of related compounds have been recorded to understand their vibrational assignments and fundamental modes. Such studies enable the comparison of experimental data with theoretical predictions, facilitating a deeper understanding of the compound's chemical behavior (Arjunan & Mohan, 2008).
Development of Novel Therapeutic Agents
Research has also delved into the synthesis of new derivatives with potential therapeutic applications. For example, the synthesis of some new hydrazones from the quinazolinone moiety has been explored, using related compounds as precursors. These derivatives have been investigated for their chemical properties and potential biological activities, indicating the versatility of thiocyanatoaniline derivatives in medicinal chemistry (AL-ALAAF & Al-iraqi, 2021).
Furthermore, the anti-inflammatory activity of newly synthesized compounds related to thiocyanatoaniline has been examined, revealing promising results compared to standard drugs. This highlights the potential of such compounds in developing new anti-inflammatory treatments (Osarodion, 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-amino-2-chloro-3-methylphenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZHLVJULLQAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)SC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653368 | |
| Record name | 4-Amino-2-chloro-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-4-thiocyanatoaniline | |
CAS RN |
14030-84-3 | |
| Record name | 4-Amino-2-chloro-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

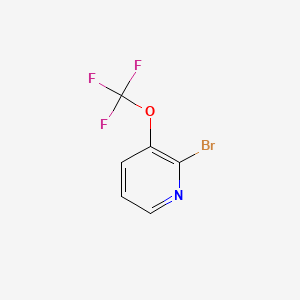
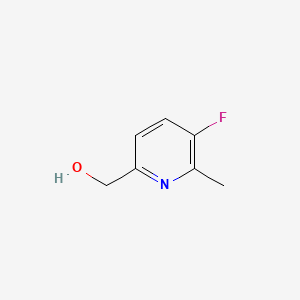
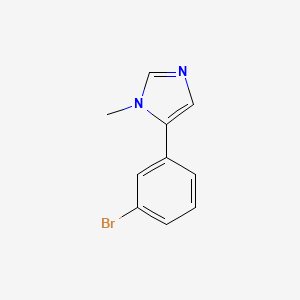
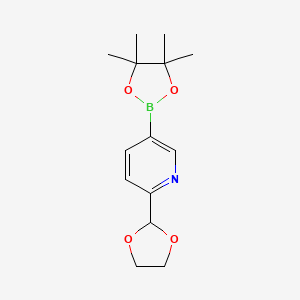
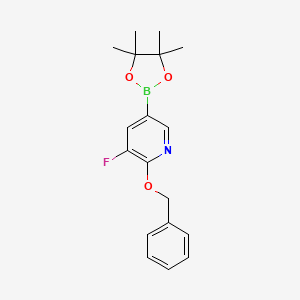
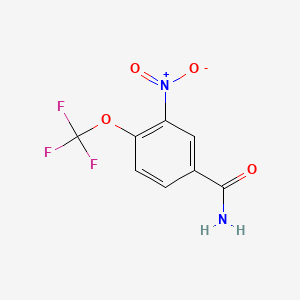
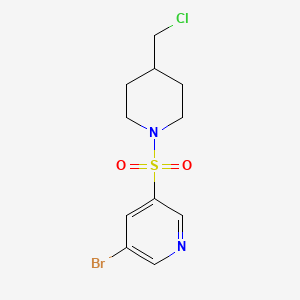
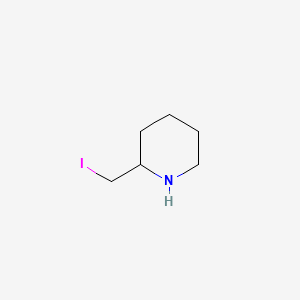
![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)
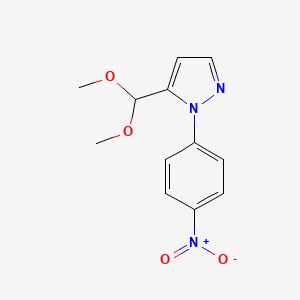
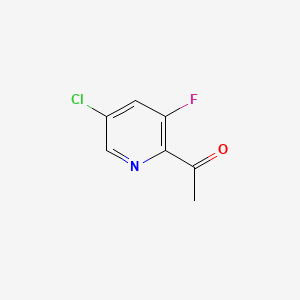
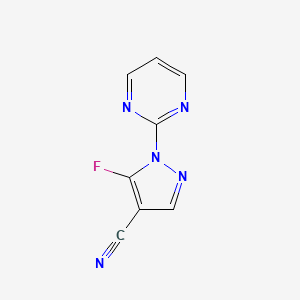
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)
